6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C9H14O5 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Tetrahydropyran-3-carboxylic acid: A precursor in the synthesis of 6-(Acetoxymethyl)tetrahydro-2H-pyran-3-carboxylic acid.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative of tetrahydropyran with different functional groups.
Uniqueness: this compound is unique due to its acetoxy group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other tetrahydropyran derivatives and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O5 |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
6-(acetyloxymethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-5-8-3-2-7(4-14-8)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
QIMHIMISOZUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC(CO1)C(=O)O |
Origin of Product |
United States |
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